(4,4'-Dichlorobiphenyl-3-yl)acetic acid
Description
(4,4'-Dichlorobiphenyl-3-yl)acetic acid is a biphenyl-substituted acetic acid derivative characterized by chlorine atoms at the 4 and 4' positions of the biphenyl ring and an acetic acid group at the 3-position.
Properties
Molecular Formula |
C14H10Cl2O2 |
|---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
2-[2-chloro-5-(4-chlorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-14(17)18/h1-7H,8H2,(H,17,18) |
InChI Key |
HVQRQRAUOVHXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Influence
The following compounds share structural similarities with (4,4'-Dichlorobiphenyl-3-yl)acetic acid:
Key Observations:
- Electron-Withdrawing Effects: The chlorine substituents in this compound enhance the acidity of the -COOH group compared to non-halogenated analogs (e.g., 3'-(Hydroxymethyl)-biphenyl-4-acetic acid).
- In contrast, hydroxymethyl (-CH2OH) or carbamoyl (-CONH-) groups in analogs introduce hydrogen-bonding capabilities .
Adsorption Performance Comparison
| Adsorbent/Compound | Target Ion | Maximum Adsorption Capacity (mg/g) | Key Mechanism(s) |
|---|---|---|---|
| Acetic acid-modified biochar (ASBB) | U(VI) | 97.8% removal efficiency | -COOH coordination, pore diffusion |
| Amidoxime-modified carbon nanotubes | U(VI) | ~200 mg/g | Chelation with amidoxime groups |
| (Hypothetical) this compound | U(VI)/heavy metals | Inferred: High (due to -COOH and Cl) | -COOH coordination, Cl-assisted electron effects |
Mechanistic Insights :
- ASBB achieves 97.8% uranium removal via -COOH coordination and pore structure enhancements .
- The chlorine substituents in this compound could enhance selectivity for heavy metals (e.g., U(VI)) by stabilizing metal-ligand complexes through inductive effects.
Spectroscopic and Surface Characterization
Comparative FTIR and XPS data highlight functional group interactions:
- ASBB: FTIR peaks at 1,406 cm⁻¹ (symmetric -COO⁻ stretch) and 1,617 cm⁻¹ (asymmetric -COO⁻ stretch) confirm carboxylate coordination with U(VI) . XPS shows U4f peaks at 382.4 eV (U(VI)), indicating non-redox adsorption .
- Hypothetical this compound :
- Expected FTIR shifts in -COOH/-COO⁻ regions (1,400–1,700 cm⁻¹) due to Cl’s electron-withdrawing effects.
- XPS Cl2p peaks (~200 eV) may indicate secondary interactions with metal ions.
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